3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile

Catalog No.
S13106335
CAS No.
918481-50-2
M.F
C19H22N4
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl...

CAS Number

918481-50-2

Product Name

3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile

IUPAC Name

3-[[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methyl]benzonitrile

Molecular Formula

C19H22N4

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C19H22N4/c20-15-17-4-3-5-18(14-17)16-23-12-10-22(11-13-23)9-7-19-6-1-2-8-21-19/h1-6,8,14H,7,9-13,16H2

InChI Key

YYOAIALQFGSRET-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)CC3=CC(=CC=C3)C#N

3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound characterized by its unique structural features. This compound consists of a benzonitrile core, which is substituted with a piperazine moiety linked through a 2-(pyridin-2-yl)ethyl group. The presence of the piperazine ring and the pyridine group contributes to the compound's potential biological activity and versatility in

Due to the presence of functional groups such as nitriles and amines. Key types of reactions include:

  • Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogenation techniques.
  • Oxidation Reactions: The compound may undergo oxidation under certain conditions, potentially modifying the piperazine or pyridine functionalities.

Research indicates that compounds similar to 3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile exhibit significant biological activities, particularly in pharmacology. The presence of the piperazine and pyridine groups often correlates with interactions at various biological targets, including:

  • Receptor Binding: Compounds with similar structures have been shown to bind to neurotransmitter receptors, influencing signaling pathways in the central nervous system.
  • Antitumor Activity: Some derivatives have demonstrated potential in inhibiting cancer cell growth through various mechanisms.
  • Antimicrobial Properties: Certain analogs have shown effectiveness against bacterial strains, indicating potential therapeutic applications.

The synthesis of 3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile typically involves several steps:

  • Formation of the Piperazine Linkage: A suitable piperazine derivative is reacted with a pyridine-containing reagent to form the piperazine-pyridine linkage.
  • Benzonitrile Core Construction: The benzonitrile component can be synthesized from appropriate aromatic compounds through nucleophilic substitution or coupling reactions.
  • Final Coupling Reaction: The piperazine-pyridine intermediate is then coupled with the benzonitrile core to yield the final product.

These synthetic routes may require optimization based on reaction conditions and starting materials.

3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, this compound can serve as a lead structure for developing new drugs targeting neurological disorders or cancer.
  • Chemical Research: It may be utilized as a building block in organic synthesis for creating more complex molecules.

Interaction studies involving 3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile focus on its binding affinity to specific receptors or enzymes. These studies often utilize techniques such as:

  • Radiolabeled Ligand Binding Assays: To determine receptor interactions and affinities.
  • Enzyme Inhibition Assays: To assess the compound's ability to inhibit specific enzymatic activities.

Such studies are crucial for understanding the pharmacodynamics and potential therapeutic effects of this compound.

Several compounds share structural similarities with 3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
6,8-Dimethyl-2-{4-[2-(Pyridin-2-Yl)Ethyl]Piperazine}-4H-Chromen-4-OneChromenone core, piperazine linkageAntitumor activity
3-{4-[2-(4-Pyridin-2-Yl-Piperazin-1-Yl)-Ethyl]-Cyclohexyl}-1H-IndoleIndole core, piperazine linkageNeurotransmitter modulation
N-[2-(1-Benzylpiperidin-4-Yl)Ethyl]-4-(Pyrazin-2-Yl)-PiperazinePyrazine moiety, piperidine structureMuscarinic receptor antagonism

The uniqueness of 3-({4-[2-(Pyridin-2-Yl)Ethyl]Piperazin-1-Yl}Methyl)Benzonitrile lies in its specific combination of functional groups and structural arrangement, which may confer distinct pharmacological properties compared to these similar compounds.

Heterocyclic aromatic compounds emerged as a focal point of organic chemistry in the early 19th century. The foundational work of Brugnatelli in 1818 marked the isolation of early heterocycles, though systematic studies began with Hofmann’s 1855 conceptualization of aromaticity. The discovery of pyridine (1846) and pyrrole (1857) underscored the diversity of nitrogen-containing rings, while thiophene and furan expanded the scope to sulfur and oxygen heteroatoms. By the late 1800s, Hückel’s rule ($$4n+2$$ π electrons) provided a theoretical framework for aromatic stability, though exceptions like furan ($$4$$ π electrons) highlighted the role of lone-pair delocalization.

The 20th century witnessed heterocycles dominating pharmaceutical innovation, with 59% of FDA-approved drugs incorporating nitrogen-containing rings. For instance, quinoline derivatives became antimalarial staples, while benzofuran analogs underpinned anticoagulant therapies. This historical progression underscores the centrality of heterocycles in bridging theoretical organic chemistry and applied drug discovery.

Table 1: Milestones in Heterocyclic Chemistry

YearDiscovery/AdvancementSignificance
1818Brugnatelli’s early workInitial isolation of heterocyclic systems
1846Pyridine synthesisFirst nitrogen-containing aromatic ring
1882Hantzsch dihydropyridine synthesisPioneered multicomponent heterocycle formation
1931Hückel’s ruleExplained aromatic stability in planar rings

Role of Piperazine Derivatives in Modern Organic Chemistry

Piperazine, a six-membered diamine ring, has become a cornerstone of medicinal chemistry due to its conformational flexibility and hydrogen-bonding capacity. Saturated heterocycles like piperazine enhance pharmacokinetic properties by improving solubility and bioavailability, as seen in antihistamines (e.g., cetirizine) and antipsychotics (e.g., trifluoperazine). The scaffold’s ability to serve as a linker or pharmacophore stems from its two nitrogen atoms, which facilitate interactions with biological targets via protonation or hydrogen bonding.

Synthetic methodologies for piperazine derivatives often involve nucleophilic substitutions or cycloadditions. For example, the Buchwald-Hartwig amination enables aryl-piperazine couplings, while the Ugi reaction generates diversified derivatives in one pot. These strategies have enabled the development of kinase inhibitors and serotonin receptor modulators, highlighting piperazine’s versatility in drug design.

Table 2: Applications of Piperazine Derivatives

Derivative ClassBiological TargetExample Drug
Arylpiperazines5-HT$$_{1A}$$ receptorsBuspirone
Piperazine-amidesPARP enzymesVeliparib
AlkylpiperazinesDopamine D$$_2$$ receptorsTrifluoperazine

Significance of Pyridine-Benzonitrile Hybrid Architectures

Pyridine-benzonitrile hybrids combine electron-rich (pyridine) and electron-deficient (benzonitrile) motifs, creating unique electronic profiles for molecular recognition. Pyridine’s $$\pi$$-deficient nature facilitates hydrogen bonding and metal coordination, while the nitrile group in benzonitrile acts as a polar substituent, enhancing dipole interactions. Such hybrids are prevalent in kinase inhibitors (e.g., crizotinib analogs), where the nitrile stabilizes binding via hydrophobic interactions or covalent bonding.

The integration of a piperazine spacer, as in 3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile, introduces conformational adaptability. This linker enables optimal positioning of aromatic rings for target engagement, as demonstrated in adenosine receptor antagonists. Additionally, the ethyl-piperazine bridge mitigates steric hindrance, allowing for tailored substituent placement during synthetic optimization.

Table 3: Electronic Properties of Hybrid Components

MotifElectron DensityKey Interactions
Pyridine$$\pi$$-DeficientHydrogen bonding, metal coordination
BenzonitrilePolar (nitrile)Dipole-dipole, hydrophobic
PiperazineFlexible amineProtonation, H-bond donation

Research Objectives and Methodological Scope

This study aims to:

  • Develop a scalable synthesis route for 3-({4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}methyl)benzonitrile.
  • Characterize its structural and electronic properties via spectroscopic and computational methods.
  • Evaluate preliminary biological activity through in silico docking studies.

Methodological Approach

  • Synthesis: A three-step sequence involving:
    • Alkylation of piperazine with 2-(pyridin-2-yl)ethyl bromide.
    • Nucleophilic substitution to introduce the benzonitrile moiety.
    • Purification via column chromatography.
  • Characterization: NMR ($$^1H$$, $$^{13}C$$), IR, and mass spectrometry for structural validation.
  • Computational Analysis: Density functional theory (DFT) to map electron distribution and molecular docking against kinase targets (e.g., EGFR).

This integrative strategy bridges synthetic organic chemistry with computational modeling, offering insights into structure-activity relationships for future drug development.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

306.18444672 g/mol

Monoisotopic Mass

306.18444672 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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